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Compound of Interest

Compound Name: Fmoc-L-3-Benzothienylalanine

Cat. No.: B557785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-3-Benzothienylalanine is a non-canonical amino acid derivative that serves as a

critical building block in peptide synthesis and drug discovery. Its unique benzothiophene side

chain offers distinct structural and electronic properties, enabling the design of novel peptides

with enhanced stability, hydrophobicity, and potential therapeutic activity. This guide provides

an in-depth overview of its chemical properties, synthesis protocols, and its application in Solid-

Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties
The incorporation of the benzothiophene moiety distinguishes this amino acid from its natural

counterparts, providing a valuable tool for modifying peptide structure and function.[1] A

summary of its key quantitative data is presented below.
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Property Value Reference

IUPAC Name

(2S)-3-(1-benzothiophen-3-

yl)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)prop

anoic acid

[1]

CAS Number 177966-60-8 [1][2]

Molecular Formula C₂₆H₂₁NO₄S [1][2]

Molecular Weight 443.5 g/mol [1][2]

Appearance White to off-white powder [2]

Purity ≥ 99.5% (Chiral HPLC) [2]

Optical Rotation
[α]²⁰D = -20 ± 2° (c=1 in

MeOH)
[2]

Carboxylic Acid pKa 3.74 ± 0.10 (Predicted) [1]

Boiling Point 690.8 ± 55.0°C (Predicted) [1]

Flash Point 371.6 ± 31.5°C (Predicted) [1]

Storage Conditions 0 - 8 °C, sealed and dry [1][2]

Experimental Protocols
Detailed methodologies for the synthesis of Fmoc-L-3-Benzothienylalanine and its

subsequent use in peptide synthesis are crucial for its effective application in research and

development.

Enantioselective Synthesis of Fmoc-L-3-
Benzothienylalanine
The enantiomerically pure form of Fmoc-L-3-Benzothienylalanine can be achieved through

diastereoselective alkylation of a glycine equivalent. The following protocol is based on

established methods for similar unnatural amino acids.[3]
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Alkylation: A chiral glycine equivalent, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-

isopropylpyrazine, is treated with a strong base (e.g., n-butyllithium) to form an anion. This

anion then undergoes stereoselective alkylation by reacting with 3-chloromethyl-1-

benzothiophene. This reaction establishes the correct stereochemistry at the α-carbon.

Hydrolysis (Step 1): The resulting alkylated product is subjected to acidic hydrolysis to cleave

the chiral auxiliary. A common condition for this step is treatment with 40% trifluoroacetic acid

(TFA) in water at 0 °C.[3][4] This yields the methyl ester of L-3-Benzothienylalanine.

Fmoc Protection: The α-amino group of the newly formed amino acid ester is then protected.

This is achieved by reacting the compound with N-(9-

Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base (e.g.,

sodium bicarbonate) in a solvent mixture like dioxane/water.

Hydrolysis (Step 2): The final step is the saponification of the methyl ester to yield the free

carboxylic acid. This is typically accomplished by hydrolysis using an aqueous solution of

lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran.[3][4]

Purification: The final product, Fmoc-L-3-Benzothienylalanine, is purified using techniques

such as column chromatography to ensure high purity suitable for peptide synthesis.

Incorporation into Peptides via Fmoc-Based Solid-Phase
Peptide Synthesis (SPPS)
Fmoc-L-3-Benzothienylalanine is primarily used as a building block in Fmoc-based SPPS.[2]

The following protocol outlines the key steps for incorporating this amino acid into a growing

peptide chain on a solid support.

Resin Selection and Preparation:

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for

a C-terminal acid, Rink Amide resin for a C-terminal amide).[5]

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-

2-pyrrolidone (NMP), for at least one hour to ensure optimal reaction conditions.[6][7]

Fmoc Deprotection:
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Remove the N-terminal Fmoc protecting group from the resin-bound peptide chain.

Treat the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[7]

[8]

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-

piperidine adduct.

Amino Acid Coupling:

Activate the carboxylic acid of Fmoc-L-3-Benzothienylalanine. This is typically done by

dissolving the amino acid (usually 3-5 equivalents) with a coupling reagent such as HATU

(1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) in DMF.

Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

Add the activated amino acid solution to the deprotected, resin-bound peptide.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

Monitor the reaction for completion using a qualitative method like the Kaiser test.

Washing:

After the coupling is complete, wash the resin extensively with DMF to remove excess

reagents and by-products.

Chain Elongation:

Repeat the cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) for

each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection:

Once the peptide sequence is fully assembled, cleave the peptide from the resin and

remove any side-chain protecting groups simultaneously.
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Use a cleavage cocktail appropriate for the resin and protecting groups used. A common

cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

Incubate the peptide-resin in the cleavage cocktail for 2-3 hours.[5]

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the

crude peptide product, which can then be purified by HPLC.

Workflow and Pathway Visualizations
To better illustrate the experimental process, the following diagrams outline the key workflows.
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Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Caption: Key steps in the enantioselective synthesis of Fmoc-L-3-Benzothienylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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